molecular formula C33H39NO5 B15062968 (R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid

(R)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid

Cat. No.: B15062968
M. Wt: 529.7 g/mol
InChI Key: NQAWNYJOENBKMC-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydronaphthalene core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the pivaloyloxy group, and the final coupling with the phenylacetic acid moiety. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pivaloyloxy group can be reduced to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the pivaloyloxy group can produce a deprotected alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating binding affinities and conformational changes in proteins and nucleic acids.

Medicine

In medicinal chemistry, ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid
  • 2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid

Uniqueness

The uniqueness of ®-2-(4-((ethyl(5-methoxy-2-(6-(pivaloyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl)phenyl)amino)methyl)phenyl)acetic acid lies in its specific stereochemistry and functional groups The ®-configuration imparts distinct biological and chemical properties compared to its (S)-enantiomer

Properties

Molecular Formula

C33H39NO5

Molecular Weight

529.7 g/mol

IUPAC Name

2-[4-[[2-[(2R)-6-(2,2-dimethylpropanoyloxy)-1,2,3,4-tetrahydronaphthalen-2-yl]-N-ethyl-5-methoxyanilino]methyl]phenyl]acetic acid

InChI

InChI=1S/C33H39NO5/c1-6-34(21-23-9-7-22(8-10-23)17-31(35)36)30-20-27(38-5)15-16-29(30)26-12-11-25-19-28(14-13-24(25)18-26)39-32(37)33(2,3)4/h7-10,13-16,19-20,26H,6,11-12,17-18,21H2,1-5H3,(H,35,36)/t26-/m1/s1

InChI Key

NQAWNYJOENBKMC-AREMUKBSSA-N

Isomeric SMILES

CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C

Canonical SMILES

CCN(CC1=CC=C(C=C1)CC(=O)O)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)OC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.